2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide
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Overview
Description
2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide is an organic compound characterized by the presence of an ethylsulfonyl group attached to a benzamide core, with a pentan-3-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as pentan-3-ylamine, in the presence of a dehydrating agent like thionyl chloride.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzamide with ethylsulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The benzamide core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pentan-3-yl)benzamide: Lacks the ethylsulfonyl group, resulting in different chemical reactivity and biological activity.
2-(methylsulfonyl)-N-(pentan-3-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to differences in steric and electronic properties.
Uniqueness
2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H21NO3S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-pentan-3-ylbenzamide |
InChI |
InChI=1S/C14H21NO3S/c1-4-11(5-2)15-14(16)12-9-7-8-10-13(12)19(17,18)6-3/h7-11H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
XQYRUEUOEUPQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1S(=O)(=O)CC |
Origin of Product |
United States |
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